4-Methoxyadamantane-1-carboxylic acid
Overview
Description
4-Methoxyadamantane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure and stability . This compound is primarily used in research and development as a versatile small molecule scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyadamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantane with methoxy-substituted carboxylic acids under specific conditions . For instance, the reaction between adamantane and 4-methoxycinnamic acid in the presence of copper-containing catalysts leads to decarboxylation followed by alkenylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. general methods for preparing carboxylic acids, such as the oxidation of primary alcohols or aldehydes, hydrolysis of nitriles, and carboxylation of Grignard reagents, can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and various substituted derivatives .
Scientific Research Applications
4-Methoxyadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and drug delivery systems.
Medicine: It is investigated for its potential therapeutic properties and as a scaffold for drug design.
Industry: The compound is utilized in the production of polymers, lubricants, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methoxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications . The exact pathways and targets are still under investigation, but its adamantane core provides a stable framework for these interactions .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon with a similar diamond-like structure.
1-Adamantylacetic acid: A derivative with similar functional groups.
Amantadine: A nitrogen-substituted adamantane derivative used as an antiviral drug.
Uniqueness
4-Methoxyadamantane-1-carboxylic acid is unique due to its methoxy and carboxylic acid functional groups, which provide distinct chemical reactivity and potential for diverse applications . Its stability and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-methoxyadamantane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-15-10-8-2-7-3-9(10)6-12(4-7,5-8)11(13)14/h7-10H,2-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVHOAHKDMBIRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3CC1CC(C3)(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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